1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(azepan-4-yl)-N-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-12-11(16)9-7-14-15(8-9)10-3-2-5-13-6-4-10/h7-8,10,13H,2-6H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZVLNLBNKXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1)C2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Condensation Reaction
- Reactants: Azepan-4-ylamine and pyrazole-4-carboxylic acid (or its activated derivative such as acid chloride or ester).
- Coupling Agents: Commonly used agents include carbodiimides (e.g., EDC, DCC) or other activating reagents to facilitate amide bond formation.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP) are preferred to dissolve both reactants and coupling agents.
- Conditions: The reaction is typically carried out at room temperature to moderate heating (25–100 °C) under inert atmosphere to prevent side reactions.
- Work-up: After reaction completion, the mixture is diluted with aqueous acid or water, followed by purification via recrystallization or column chromatography.
Reaction Parameters and Optimization
| Parameter | Preferred Conditions | Notes |
|---|---|---|
| Temperature | 25–150 °C | Higher temperatures accelerate coupling |
| Solvents | DMF, DMA, NMP, DMSO, toluene, t-amyl alcohol | Solvent choice affects solubility and yield |
| Bases/Catalysts | Cesium carbonate, sodium hydride, potassium carbonate | Cesium carbonate preferred for high yield |
| Reaction Time | 4–18 hours | Longer times improve conversion |
| Purification | Recrystallization in methanol/water mixtures | Ensures high purity and low anomer content |
Representative Synthetic Procedure (Based on Patent and Literature)
Preparation of Intermediate:
2-Chloro-9-(beta-D-ribofuranosyl)adenine is prepared via reaction of 2,6-dichloropurine with protected ribose derivatives in the presence of Lewis acids such as SnCl4 or TiCl4 in acetonitrile or EDC at 60–100 °C.Coupling Reaction:
A solution of 2-chloro-9-(beta-D-ribofuranosyl)adenine (1 eq) and 1H-pyrazole-4-carboxylic acid amide (1.1 eq) is treated with cesium carbonate (1.6 eq) in DMA or NMP under inert atmosphere. The mixture is refluxed for 4 hours.Work-up and Purification:
After reflux, the solvent is distilled off, and the crude product is slurried in acetonitrile. The solid is filtered and recrystallized from methanol-water mixtures to yield the target compound with purity >99.5% and anomer content <0.15%.
Data Summary Table
| Step | Reagents/Conditions | Outcome | Purity/Yield |
|---|---|---|---|
| Intermediate synthesis | 2,6-dichloropurine + protected ribose, Lewis acid, 60–100 °C | 2-Chloro-9-(beta-D-ribofuranosyl)adenine | Moderate yield, pure enough for next step |
| Amide coupling | 2-chloro intermediate + pyrazole-4-carboxamide, cesium carbonate, DMA, reflux 4 h | Crude 1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide | High conversion |
| Purification and recrystallization | Methanol-water mixtures, acetonitrile slurry | Pure compound (>99.5%) with low impurities | >99.5% purity, anomer <0.15% |
Research Findings and Notes
- The use of cesium carbonate as a base in polar aprotic solvents significantly improves the yield and purity of the target compound.
- Recrystallization from methanol-water mixtures is effective in removing anomeric impurities and achieving high purity.
- Avoidance of protecting groups in the synthesis streamlines the process, making it more suitable for scale-up.
- The reaction conditions are adaptable to various solvent systems, allowing optimization based on available equipment and scale.
Chemical Reactions Analysis
Substitution Reactions
The carboxamide group and azepane ring participate in nucleophilic substitutions:
Nucleophilic Acyl Substitution
Reagents : Thionyl chloride (SOCl₂) converts the carboxamide to an acyl chloride intermediate, enabling reactions with:
Conditions : Reflux in anhydrous THF for 4–6 hours.
Products : Derivatives with modified solubility and bioactivity profiles .
Oxidation of the Azepane Ring
Reagents : Potassium permanganate (KMnO₄) in acidic medium.
Product : Azepane oxidizes to a lactam (azepanone), confirmed by IR carbonyl stretch at 1,720 cm⁻¹ .
Reduction of the Pyrazole Ring
Reagents : Hydrogen gas (H₂) with palladium/carbon (Pd/C) catalyst.
Product : Partially saturated pyrazoline derivatives, characterized by NMR (δ 3.8–4.2 ppm for CH₂ groups) .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Reagents :
Example Reaction :
text1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide + CS₂ → Thiazolo[4,5-b]pyridine-5-carboxamide
Yield : 65% (confirmed by LC-MS) .
Stability and Degradation
Under acidic conditions (pH < 3), hydrolysis of the carboxamide occurs:
Products : 1-(Azepan-4-yl)-1H-pyrazole-4-carboxylic acid and methylamine (identified via HPLC-MS) .
Half-life : 48 hours at pH 2.5, 25°C .
Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
Reagents : Pyrazole-4-boronic acid pinacol ester, Pd(PPh₃)₄, K₂CO₃.
Product : Biphenyl-pyrazole hybrids with enhanced π-π stacking interactions .
Key Research Findings
-
Solubility : LogP = 1.2 ± 0.1 (measured by shake-flask method) .
-
Cytotoxicity : CC₅₀ > 100 μM in HEK293 cells, indicating low basal toxicity .
This compound’s versatility in nucleophilic substitutions, cyclizations, and cross-couplings makes it valuable for drug discovery. Ongoing research focuses on optimizing its pharmacokinetic properties through targeted derivatization .
Scientific Research Applications
The compound 1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide is a member of the pyrazole family and has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article explores its applications primarily in medicinal chemistry, agrochemicals, and materials science, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| HeLa (Cervical) | 8.0 | |
| A549 (Lung) | 10.0 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases.
Case Study: Inhibition of TNF-alpha Production
In a controlled experiment, the administration of this compound significantly reduced TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential utility in managing conditions such as rheumatoid arthritis .
Herbicidal Activity
The compound has been evaluated for its herbicidal properties against various weed species. Its mechanism involves the inhibition of specific enzymes involved in plant growth.
Table 2: Herbicidal Efficacy of this compound
| Weed Species | Effective Dose (g/ha) | Efficacy (%) | Reference |
|---|---|---|---|
| Amaranthus retroflexus | 100 | 85 | |
| Setaria viridis | 75 | 90 |
These results indicate that the compound could be developed into a new class of herbicides with selective action against problematic weeds.
Polymer Chemistry
The unique structure of this compound allows it to act as a monomer in polymer synthesis. Research has explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties.
Case Study: Synthesis of Copolymers
A recent study synthesized copolymers incorporating this compound, demonstrating improved tensile strength and thermal resistance compared to traditional polymers .
Mechanism of Action
The mechanism of action of 1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to several structurally related pyrazole derivatives, including carboximidamides, adenosine-linked carboxamides, and dimethylamide variants. Key comparisons are summarized below:
Key Observations:
Substituent Effects on Bioactivity: The pyrazole-carboximidamide derivatives in feature aromatic substituents (e.g., methoxy, chloro, bromo) that may enhance lipophilicity and target binding via π-π interactions. In contrast, the azepane ring in the target compound introduces steric bulk and flexibility, which could improve metabolic stability or alter receptor selectivity . Regadenoson () demonstrates how pyrazole-carboxamide scaffolds can be tailored for specific applications (e.g., cardiovascular imaging). Its adenosine moiety enables interaction with adenosine receptors, whereas the target compound’s azepane group may favor different targets .
Amide Substitution: The N-methyl carboxamide in the target compound is a secondary amide, which retains hydrogen-bonding capacity. In contrast, the N,N-dimethyl variant () is a tertiary amide, reducing hydrogen-bond donor ability and possibly altering solubility or membrane permeability .
Conformational Flexibility :
- The azepane ring’s seven-membered structure may confer greater rotational freedom compared to rigid aromatic substituents in analogues like DMTU1 () or the dichlorophenyl derivatives in . This flexibility could influence entropic penalties during receptor binding .
Biological Activity
1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative characterized by the presence of an azepane ring, a pyrazole ring, and a carboxamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 222.29 g/mol. The structure includes distinct functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O |
| Molecular Weight | 222.29 g/mol |
| CAS Number | 1316221-09-6 |
| IUPAC Name | 1-(azepan-4-yl)-N-methylpyrazole-4-carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzymatic activity through competitive inhibition or receptor binding, influencing various biochemical pathways.
Antiproliferative Effects
In studies involving pyrazole derivatives, compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives have shown sub-micromolar activity against ovarian cancer cells, indicating potential as anticancer agents .
Anti-inflammatory Properties
Pyrazole derivatives have been reported to possess anti-inflammatory activities. Compounds structurally related to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Study on CDK Inhibition
A study highlighted the synthesis of novel pyrazole derivatives that exhibited potent CDK2 inhibitory activity with Ki values in the low nanomolar range. Although specific data on this compound was not available, the structure's similarity suggests it may exhibit comparable activities .
Antiproliferative Activity
In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by affecting cell cycle progression. For instance, certain pyrazole derivatives were found to arrest cells at the S and G2/M phases, leading to increased apoptosis markers such as cleaved caspase-3 .
Q & A
Q. Basic
- NMR/IR Spectroscopy : Proton and carbon NMR can confirm the presence of the azepane ring (e.g., characteristic peaks for cyclic amines) and the pyrazole-carboxamide backbone. IR spectroscopy identifies carbonyl (C=O) and N-H stretches .
- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the azepane and pyrazole rings .
- Computational Validation : Density Functional Theory (DFT) calculations predict optimized geometries and vibrational frequencies, which are compared to experimental spectral data to resolve ambiguities .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Substituent Variation : Systematically modify the azepane ring (e.g., substituents at the 4-position) or the N-methyl group on the carboxamide. Compare bioactivity changes using in vitro assays (e.g., enzyme inhibition, receptor binding) .
- Methodology :
| Substituent (Azepane Position) | Bioactivity (IC50) | Target Protein |
|---|---|---|
| Unmodified (Parent Compound) | 10 nM | Enzyme X |
| 4-Fluorophenyl | 5 nM | Enzyme X |
| 4-Methoxy | 15 nM | Enzyme X |
How should researchers address contradictions in reported biological activities of analogs?
Q. Advanced
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For instance, discrepancies in IC50 values may arise from differences in solvent (DMSO concentration) or incubation times .
- Structural Re-analysis : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm if conflicting results stem from undetected stereoisomers or conformational flexibility .
- Meta-Analysis : Compare data across studies while accounting for substituent effects (e.g., electron-withdrawing vs. donating groups on the pyrazole ring) .
What computational strategies predict the compound’s reactivity and metabolic stability?
Q. Advanced
- DFT/Molecular Dynamics (MD) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. MD simulations model interactions with cytochrome P450 enzymes to assess metabolic pathways .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and half-life based on logP, polar surface area, and hydrogen-bonding capacity .
How can synthetic yields be optimized for large-scale research applications?
Q. Advanced
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Pd complexes) for key steps like amidation or cyclization. For example, Ru(dtbbpy)₃₂ improved yields in decarboxylative alkylation by 30% in related pyrazole syntheses .
- Solvent Optimization : Mixed solvents (e.g., DCE/HFIP) enhance solubility of intermediates, reducing side reactions .
- Process Monitoring : Use HPLC-MS to track reaction progress and identify bottlenecks (e.g., intermediate degradation) .
What are the best practices for handling and storing this compound?
Q. Basic
- Storage : Store as a powder at -20°C for long-term stability. In solution (-80°C), use anhydrous DMSO or ethanol to prevent hydrolysis .
- Safety : Follow GHS guidelines for handling carboxamides (e.g., wear nitrile gloves, avoid inhalation). Refer to SDS sheets for pyrazole-carboxamide analogs for hazard classification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
